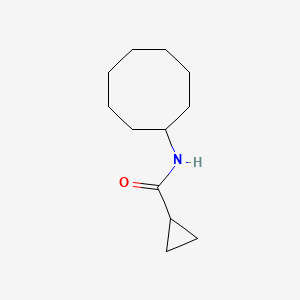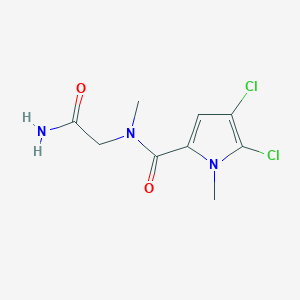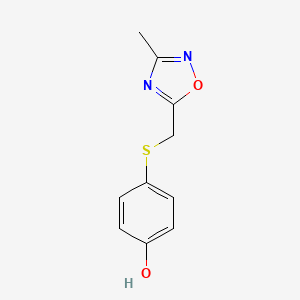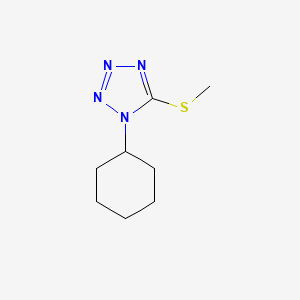![molecular formula C12H17N3O3 B7571055 N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide is a chemical compound with the molecular formula C14H20N4O3. This compound is also known as AG-1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential use in cancer therapy and other biomedical applications.
Wirkmechanismus
AG-1478 selectively inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. AG-1478 has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and physiological effects:
AG-1478 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. AG-1478 has been investigated for its potential use in the treatment of several types of cancer, including breast cancer, lung cancer, and glioblastoma.
Vorteile Und Einschränkungen Für Laborexperimente
AG-1478 has several advantages for use in lab experiments. It is highly selective for EGFR and does not inhibit other tyrosine kinases. It has been extensively studied for its potential use in cancer therapy and has been shown to be effective in inhibiting the proliferation of cancer cells. However, there are also limitations to the use of AG-1478 in lab experiments. It is a synthetic compound that may not accurately represent the natural ligands of EGFR. Additionally, its use may lead to the development of resistance in cancer cells over time.
Zukünftige Richtungen
There are several potential future directions for the study of AG-1478. One area of research is the investigation of its use in combination with other chemotherapeutic agents. Another area of research is the development of more selective EGFR inhibitors that may have fewer side effects. Additionally, the use of AG-1478 in the treatment of other diseases, such as autoimmune disorders, may also be investigated.
Synthesemethoden
AG-1478 can be synthesized by several methods, including the reaction of 4-(4-aminopiperidin-1-yl)phenol with furan-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-(4-bromophenyl)piperidine with 2-furoyl chloride in the presence of a base. Both methods result in the formation of AG-1478 with high yields and purity.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been extensively studied for its potential use in cancer therapy. EGFR is overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis. AG-1478 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and its use in combination with other chemotherapeutic agents has been investigated.
Eigenschaften
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c13-11(16)8-15-5-3-9(4-6-15)14-12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEFWZACWWCIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)


![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)

![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)